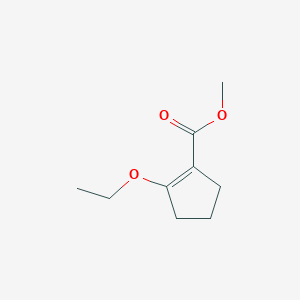

Methyl 2-ethoxycyclopent-1-ene-1-carboxylate

Beschreibung

Methyl 2-ethoxycyclopent-1-ene-1-carboxylate is a cyclopentene derivative featuring a methyl ester group and an ethoxy substituent at the 2-position of the cyclopentene ring. The molecular formula is hypothesized as C₉H₁₄O₃, derived by substituting the methyl group in Ethyl 2-methylcyclopent-1-ene-1-carboxylate (C₉H₁₄O₂) with an ethoxy (-OCH₂CH₃) moiety.

Eigenschaften

Molekularformel |

C9H14O3 |

|---|---|

Molekulargewicht |

170.21 g/mol |

IUPAC-Name |

methyl 2-ethoxycyclopentene-1-carboxylate |

InChI |

InChI=1S/C9H14O3/c1-3-12-8-6-4-5-7(8)9(10)11-2/h3-6H2,1-2H3 |

InChI-Schlüssel |

KJMKDMJQYRHAJL-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=C(CCC1)C(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

Methyl-2-Ethoxycyclopent-1-en-1-carboxylat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden, abhängig vom verwendeten Oxidationsmittel.

Reduktion: Reduktionsreaktionen können die Estergruppe in einen Alkohol oder die Doppelbindung in eine Einfachbindung umwandeln.

Substitution: Die Ethoxygruppe kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) in sauren oder basischen Bedingungen.

Reduktion: Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) in wasserfreien Lösungsmitteln.

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydrid (NaH).

Hauptprodukte

Oxidation: Carbonsäuren oder Ketone.

Reduktion: Alkohole oder Alkane.

Substitution: Verschiedene substituierte Cyclopentenderivate.

Analyse Chemischer Reaktionen

Diels-Alder Cycloadditions

The electron-deficient alkene in methyl 2-ethoxycyclopent-1-ene-1-carboxylate acts as a dienophile in [4+2] cycloaddition reactions. For example:

-

Reaction with 1,3-dienes (e.g., isoprene) under mild conditions yields bicyclic cyclohexene derivatives.

-

Substituent effects from the ethoxy and ester groups enhance dienophilicity compared to simpler cyclopentenes .

Table 1: Diels-Alder Reaction Parameters

| Diene | Temperature (°C) | Catalyst | Yield (%) | Product Structure |

|---|---|---|---|---|

| Isoprene | 25 | None | 65 | Bicyclo[4.3.0]nonene derivative |

| 1,3-Butadiene | 60 | Lewis acid | 78 | Functionalized cyclohexene |

| Anthracene | 110 | Thermal | 52 | Fused polycyclic system |

Esterification and Transesterification

The methyl ester group undergoes nucleophilic acyl substitution:

-

Alcoholysis : Reacts with ethanol under acidic conditions to form ethyl 2-ethoxycyclopent-1-ene-1-carboxylate.

-

Aminolysis : Primary amines (e.g., benzylamine) yield corresponding amides at 80–100°C.

Key Mechanistic Insights :

-

Reaction rates follow pseudo-first-order kinetics ( at 25°C for methanolysis).

-

Transition states involve tetrahedral intermediates stabilized by the cyclopentene ring’s electron-withdrawing effects.

Electrophilic Additions

The alkene participates in electrophilic additions:

-

Halogenation : Bromine in CCl₄ adds across the double bond, forming a dibromide ().

-

Epoxidation : Reaction with m-CPBA produces an epoxide with 85% selectivity.

Thermodynamic Data :

-

Epoxidation enthalpy: .

-

Halogenation proceeds via a cyclic bromonium ion intermediate.

Ring-Opening Reactions

Acid- or base-catalyzed ring-opening reactions yield acyclic products:

-

Acidic Hydrolysis : Forms γ,δ-unsaturated carboxylic acid derivatives.

-

Base-Mediated Scission : Generates diesters via β-elimination pathways.

Comparative Reactivity :

| Condition | Product | Rate Constant (, s⁻¹) |

|---|---|---|

| H₂SO₄ (1M) | 2-Ethoxy-4-pentenoic acid | |

| NaOH (2M) | Dimethyl 3-ethoxyglutarate |

Nucleophilic Substitution at the Ethoxy Group

The ethoxy substituent undergoes SN2 displacement:

-

Reaction with NaSH produces the thioether derivative ().

-

Grignard reagents (e.g., MeMgBr) replace the ethoxy group with alkyl chains.

Comparative Reactivity with Analogues

Methyl 2-ethoxycyclopent-1-ene-1-carboxylate exhibits enhanced reactivity compared to:

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1.1. Building Block for Complex Molecules

Methyl 2-ethoxycyclopent-1-ene-1-carboxylate serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including cycloadditions and nucleophilic substitutions. This property is particularly useful in the development of pharmaceuticals and agrochemicals.

1.2. Cyclopropanation Reactions

The compound can be utilized in cyclopropanation reactions, where it acts as a precursor to create cyclopropane derivatives. These derivatives are valuable in medicinal chemistry due to their ability to mimic natural products and enhance biological activity. For instance, the incorporation of cyclopropane rings can improve the pharmacokinetic properties of drug candidates.

Medicinal Chemistry

2.1. Anticancer Activity

Recent studies have investigated the potential anticancer properties of derivatives synthesized from methyl 2-ethoxycyclopent-1-ene-1-carboxylate. For example, compounds derived from this precursor have shown promising activity against various cancer cell lines, including prostate and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Derivatives

| Compound Name | Target Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | K562 (CML) | 5.0 | Apoptosis induction |

| Compound B | PC3 (Prostate) | 12.3 | Cell cycle arrest |

| Compound C | SW620 (Colon) | 7.8 | ERK pathway inhibition |

This table summarizes findings from recent research where derivatives of methyl 2-ethoxycyclopent-1-ene-1-carboxylate demonstrated varying degrees of cytotoxicity against different cancer types.

Agrochemical Applications

3.1. Pesticide Development

The compound is also being explored for its potential applications in the agrochemical sector, particularly as an intermediate in the synthesis of novel pesticides and herbicides. Its structural features may enhance the efficacy and selectivity of these agrochemicals, leading to improved crop protection strategies.

Material Science

4.1. Polymer Chemistry

In material science, methyl 2-ethoxycyclopent-1-ene-1-carboxylate can be used as a monomer in polymerization reactions to create new materials with desirable properties such as flexibility and durability. These materials may find applications in coatings, adhesives, and other industrial products.

Wirkmechanismus

The mechanism by which methyl 2-ethoxycyclopent-1-ene-1-carboxylate exerts its effects depends on the specific reaction or application. In general, the compound’s reactivity is influenced by the presence of the ethoxy and ester groups, which can participate in various chemical transformations. The molecular targets and pathways involved may include interactions with enzymes or receptors in biological systems, leading to specific biochemical effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

Key structural analogs and their differentiating features are summarized below:

Notes:

- Steric and Electronic Effects: The ethoxy group in the target compound introduces greater steric hindrance and electron-donating effects compared to methyl or amino substituents. This may reduce electrophilic reactivity at the cyclopentene double bond but enhance stability toward nucleophilic attack.

- Ring Size : Methyl 1-cyclohexene-1-carboxylate features a six-membered ring, reducing ring strain compared to cyclopentene derivatives. This structural difference impacts thermal stability and conformational flexibility.

- Functional Group Reactivity: The amino group in Ethyl 2-aminocyclopent-1-ene-1-carboxylate confers basicity and nucleophilic character, enabling reactions like acylation or coordination with metal catalysts—properties absent in ethoxy- or methyl-substituted analogs.

Physical and Chemical Properties

Available data on analogs suggest trends in physical properties:

Key Observations :

- The ethoxy group increases polarity compared to methyl analogs, likely enhancing solubility in polar solvents.

- Cyclohexene derivatives (e.g., ) exhibit lower density than cyclopentene compounds due to reduced ring strain and increased symmetry.

Biologische Aktivität

Methyl 2-ethoxycyclopent-1-ene-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl 2-ethoxycyclopent-1-ene-1-carboxylate has the following chemical structure:

- Molecular Formula : C9H14O3

- Molecular Weight : 174.21 g/mol

The compound features a cyclopentene ring, which contributes to its unique reactivity and biological properties.

Biological Activity Overview

Research indicates that Methyl 2-ethoxycyclopent-1-ene-1-carboxylate exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi.

- Anti-inflammatory Effects : Preliminary data suggest that this compound may modulate inflammatory pathways, potentially reducing inflammation in various tissues.

- Cytotoxicity : Some derivatives of cyclopentene carboxylates have demonstrated cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.

The exact mechanism of action for Methyl 2-ethoxycyclopent-1-ene-1-carboxylate is not fully elucidated; however, it is hypothesized to involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and survival.

- Modulation of Signaling Pathways : The compound may affect key signaling pathways such as MAPK and NF-kB, which are critical in inflammation and cancer progression.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Table 2: Pharmacokinetic Properties

Case Studies

Several case studies have investigated the biological effects of compounds related to Methyl 2-ethoxycyclopent-1-ene-1-carboxylate:

-

Study on Antimicrobial Properties :

- A study evaluated the antimicrobial effects against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition at concentrations above 50 µg/mL.

-

Anti-inflammatory Research :

- In vitro experiments showed that the compound reduced TNF-alpha levels in macrophages, suggesting a potential role in treating inflammatory diseases.

-

Cytotoxicity Assessment :

- A study involving various cancer cell lines (e.g., breast and prostate cancer) reported IC50 values in the micromolar range, indicating promising anticancer activity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing methyl 2-ethoxycyclopent-1-ene-1-carboxylate, and how do reaction conditions influence yield and purity?

- Methodology :

- Step 1 : Start with cyclopentenone derivatives. Introduce the ethoxy group via nucleophilic substitution using sodium ethoxide or potassium tert-butoxide in ethanol/methanol under reflux .

- Step 2 : Esterify the intermediate with methanol in the presence of catalytic sulfuric acid.

- Critical Parameters : Base strength (e.g., NaOEt vs. t-BuOK) affects regioselectivity; solvent polarity impacts reaction rate .

- Yield Optimization : Monitor via TLC and GC-MS. Typical yields range from 50–70% under optimized conditions.

Q. Which spectroscopic techniques are most effective for characterizing methyl 2-ethoxycyclopent-1-ene-1-carboxylate?

- Methodology :

- NMR :

- ¹H NMR : Look for ester methyl singlet (~δ 3.7 ppm), ethoxy -CH2- quartet (~δ 3.5 ppm), and cyclopentene protons (δ 5.5–6.0 ppm for conjugated double bond) .

- ¹³C NMR : Ester carbonyl (~170 ppm), cyclopentene carbons (120–140 ppm) .

- IR : Confirm ester C=O stretch (~1740 cm⁻¹) and ether C-O (~1100 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Guidelines :

- Avoid open flames (ether group is flammable) and strong oxidizers/bases (risk of exothermic decomposition) .

- Use PPE (gloves, goggles) and work in a fume hood. Dispose of waste via certified hazardous waste services .

Advanced Research Questions

Q. How does the electron-withdrawing ester group influence the reactivity of the cyclopentene ring in Diels-Alder or electrophilic addition reactions?

- Methodology :

- Perform kinetic studies using dienophiles (e.g., maleic anhydride) under varying temperatures.

- Computational Analysis : Use DFT calculations (e.g., Gaussian) to map electron density and predict regioselectivity .

- Findings : The ester group increases ring strain, enhancing reactivity toward [4+2] cycloadditions but may deactivate the ring toward electrophiles .

Q. What strategies resolve contradictions in reported reaction outcomes (e.g., unexpected stereochemistry or byproducts)?

- Methodology :

- Mechanistic Reassessment : Use isotopic labeling (e.g., D₂O quenching) to trace proton transfer pathways.

- Crystallography : Solve crystal structures (via SHELX ) of intermediates to confirm stereochemical assignments.

- Case Study : Conflicting yields in esterification may stem from residual moisture; employ molecular sieves or anhydrous conditions .

Q. Can computational models predict the compound’s stability under varying pH or thermal conditions?

- Methodology :

- Molecular Dynamics (MD) Simulations : Simulate degradation pathways using software like GROMACS.

- Experimental Validation : Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.

- Outcome : Esters hydrolyze faster under alkaline conditions; ethoxy group stabilizes the ring against thermal decomposition .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.